

# Adamantyl-CHMINACA: A Technical Pharmacological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Achminaca  
Cat. No.: B2672532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Adamantyl-CHMINACA, also known as **ACHMINACA**, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged within the constantly evolving landscape of new psychoactive substances. As an indazole-3-carboxamide derivative, it shares a structural scaffold with a number of other potent SCRAs. The incorporation of a bulky adamantyl group is a notable feature, distinguishing it from many earlier generations of synthetic cannabinoids and influencing its interaction with cannabinoid receptors. This technical guide provides a comprehensive overview of the pharmacological profile of Adamantyl-CHMINACA, intended to serve as a resource for researchers and drug development professionals. The information presented herein is based on available scientific literature and aims to detail its receptor binding, functional activity, and known metabolic pathways, alongside detailed experimental protocols for its characterization.

## Chemical and Physical Properties

| Property         | Value                                                             |
|------------------|-------------------------------------------------------------------|
| Formal Name      | N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| Chemical Formula | C <sub>25</sub> H <sub>33</sub> N <sub>3</sub> O                  |
| Molecular Weight | 391.5 g/mol                                                       |

## Pharmacological Data

The pharmacological data for Adamantyl-CHMINACA is still emerging. The following tables summarize the available quantitative data for Adamantyl-CHMINACA and structurally related compounds to provide a comparative context. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

### Table 1: Cannabinoid Receptor Binding Affinity

No specific  $K_i$  values for Adamantyl-CHMINACA at CB1 and CB2 receptors were found in the reviewed literature. The table below presents data for the structurally similar compound AB-CHMINACA to provide context.

| Compound    | Receptor | $K_i$ (nM) | Radioactive Ligand      | Cell Line | Reference |
|-------------|----------|------------|-------------------------|-----------|-----------|
| AB-CHMINACA | CB1      | 0.78       | $[^3\text{H}]$ CP55,940 | -         | [1]       |
| AB-CHMINACA | CB2      | 0.45       | $[^3\text{H}]$ CP55,940 | -         | [1]       |

### Table 2: Cannabinoid Receptor Functional Activity

| Compound   | Assay Type                      | Receptor | $EC_{50}$ (nM) | $E_{max}$ (%) | Reference |
|------------|---------------------------------|----------|----------------|---------------|-----------|
| A-CHMINACA | $\beta$ -arrestin 2 Recruitment | CB1      | 159            | 142           | JWH-018   |

Note: "A-CHMINACA" is presumed to be Adamantyl-CHMINACA.

## Signaling Pathways

As a potent agonist at cannabinoid receptors CB1 and CB2, Adamantyl-CHMINACA is expected to activate canonical G-protein signaling pathways. Upon binding, it likely induces a

conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. Furthermore, like many other SCRAs, it can induce the recruitment of  $\beta$ -arrestins, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Achminaca|C25H33N3O|Synthetic Cannabinoid [benchchem.com]
- To cite this document: BenchChem. [Adamantyl-CHMINACA: A Technical Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2672532#pharmacological-profile-of-adamantyl-chminaca>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)